Resistance Selection Magnitude: BILA 1906 BS vs. BILA 2185 BS
In direct comparative in vitro selection studies, BILA 1906 BS and its close analog BILA 2185 BS both generated high-level resistant variants. The fold-resistance observed for BILA 1906 BS was up to 1,500-fold, while BILA 2185 BS also generated variants with 350- to 1,500-fold resistance [1]. This shared, high-magnitude resistance profile distinguishes them from palinavir, which selects for a distinct mutational pattern [2].
| Evidence Dimension | Fold-resistance of in vitro selected HIV-1 variants |
|---|---|
| Target Compound Data | Up to 1,500-fold |
| Comparator Or Baseline | BILA 2185 BS: 350- to 1,500-fold; Palinavir: Not quantified |
| Quantified Difference | Similar magnitude for both substrate analogs; distinct from palinavir's resistance pathway |
| Conditions | In vitro selection in CEM-T4 or MT-4 cell lines with increasing drug concentrations |
Why This Matters
This confirms that BILA 1906 BS is a faithful representative of the substrate analog PI class for resistance mechanism studies, with a well-defined, high-level resistance phenotype essential for validating resistance models.
- [1] Croteau G, Doyon L, Thibeault D, McKercher G, Pilote L, Lamarre D. Impaired fitness of human immunodeficiency virus type 1 variants with high-level resistance to protease inhibitors. J Virol. 1997 Feb;71(2):1089-96. doi: 10.1128/JVI.71.2.1089-1096.1997. PMID: 8995629. View Source
- [2] Doyon L, Croteau G, Thibeault D, Poulin F, Pilote L, Lamarre D. Second locus involved in human immunodeficiency virus type 1 resistance to protease inhibitors. J Virol. 1996 Jun;70(6):3763-9. doi: 10.1128/JVI.70.6.3763-3769.1996. PMID: 8648711. View Source
